Enhanced Lipophilicity vs. Acetamide Analog: A Measurable Impact on Membrane Permeability and Reactivity
The thioamide group directly increases the compound's calculated partition coefficient (cLogP) compared to its acetamide analog, a critical parameter for applications requiring membrane permeability. The acetamide analog (CAS 126772-94-9) exhibits a computed XLogP of 1.3 , while the target thioamide compound is predicted to have a significantly higher cLogP of approximately 2.1, based on the established difference between a generic amide and thioamide pair [1]. This 0.8 log unit increase represents a roughly 6.3-fold greater partitioning into a lipid phase, potentially leading to superior cell permeability or altered pharmacokinetics in a research context.
(approx. 6.3× higher lipid partitioning vs. acetamide analog)
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.1 (predicted) |
| Comparator Or Baseline | Acetamide Analog, CAS 126772-94-9: XLogP = 1.3 (computed) |
| Quantified Difference | Δ cLogP ≈ +0.8 (approx. 6.3x higher lipid partitioning) |
| Conditions | Computational prediction; experimental cLogP data not yet published. |
Why This Matters
This difference is decisive for scientists procuring a building block for projects involving passive membrane permeability, such as CNS drug discovery or intracellular probe design, where the thioamide's higher lipophilicity can be a key advantage.
- [1] P. H. Olesen, et al. 'Bioisosteric replacement: Amide vs thioamide.' J. Med. Chem., 1987, 30(4), 623-627. General principle of ΔLogP for amide-to-thioamide replacement. View Source
